

# A Comparative Crystallographic Analysis of Chalcone Derivatives as Potential Advanced Materials

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## Compound of Interest

Compound Name: *2-Bromo-4-fluoro-3-methoxy-1-methylbenzene*

Cat. No.: *B578317*

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This guide presents a comparative analysis of the single-crystal X-ray diffraction data of two chalcone derivatives: (E)-1-(4-fluorophenyl)-3-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one (Compound I) and (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Compound II). Chalcones are a class of organic compounds that serve as important precursors in the synthesis of various heterocyclic compounds with significant biological and material science applications. The substitution pattern on the aromatic rings of the chalcone backbone critically influences their molecular conformation, crystal packing, and ultimately, their macroscopic properties.

This document is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of substituted aromatic compounds. We provide a detailed comparison of the crystallographic parameters, a description of the synthetic protocols, and a visualization of the synthetic pathway and comparative logic.

## Comparative Crystallographic Data

The crystallographic data for Compound I and Compound II are summarized in the table below, offering a direct comparison of their solid-state structures.

Parameter	Compound I	Compound II
Chemical Formula	C <sub>18</sub> H <sub>17</sub> FO <sub>2</sub>	C <sub>16</sub> H <sub>12</sub> BrFO <sub>2</sub>
Molecular Weight	284.32 g/mol	335.17 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	10.135(2)	11.056(2)
b (Å)	12.893(3)	4.1110(15)
c (Å)	11.516(2)	30.825(5)
α (°)	90	90
β (°)	105.98(3)	96.76(2)
γ (°)	90	90
Volume (Å <sup>3</sup> )	1445.8(5)	1391.3(6)
Z	4	4
Calculated Density (g/cm <sup>3</sup> )	1.307	1.598
Absorption Coeff. (mm <sup>-1</sup> )	0.091	2.96
Temperature (K)	296	295

## Experimental Protocols

### Synthesis of (E)-1-(4-fluorophenyl)-3-(4-methoxy-3,5-dimethylphenyl)prop-2-en-1-one (Compound I)

A solution of 4-methoxy-3,5-dimethylbenzaldehyde (1.64 g, 10 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.38 g, 10 mmol) in ethanol (20 mL) was treated with an aqueous solution of sodium hydroxide (40%, 5 mL). The reaction mixture was stirred at room temperature for 4 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield colorless crystals of Compound I.

## Synthesis of (E)-3-(3-bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one (Compound II)

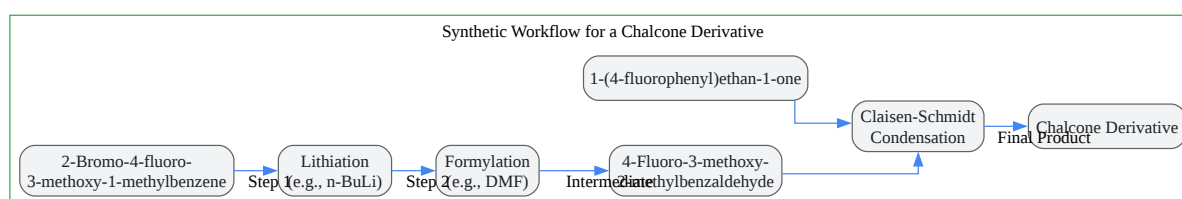
To a stirred solution of 3-bromo-4-methoxybenzaldehyde (2.15 g, 10 mmol) and 1-(4-fluorophenyl)ethan-1-one (1.38 g, 10 mmol) in ethanol (30 mL), a 10% aqueous solution of sodium hydroxide (0.5 mL) was added dropwise at 5-10 °C. The mixture was stirred for 3 hours. The solid product was collected by filtration, washed with water, and recrystallized from ethanol to afford crystals of Compound II.

## Single-Crystal X-ray Diffraction

Single crystals of suitable quality for both compounds were mounted on a goniometer. X-ray diffraction data were collected at the specified temperatures using Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ). The structures were solved by direct methods and refined by full-matrix least-squares on F<sup>2</sup>.

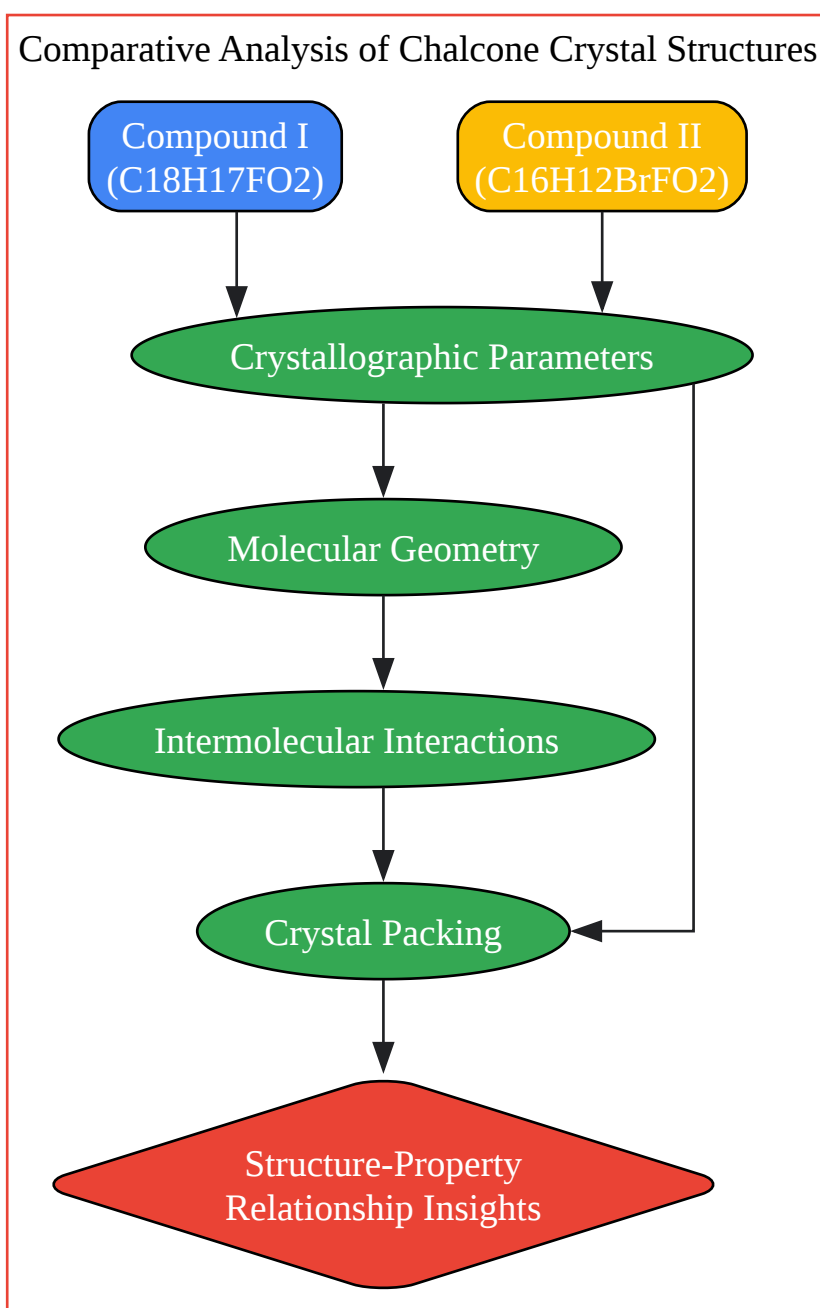
## Visualizations

The following diagrams illustrate the synthetic pathway and the logical framework for the comparison of the two compounds.



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Caption: Plausible synthetic route to a chalcone from the starting material.



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Caption: Logical flow for the comparison of the two crystal structures.

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